

Comparative Docking Studies of Chiral Enantiomers with the Androgen Receptor

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Compound of Interest

Compound Name: Chirald

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This guide provides an objective comparison of the binding interactions of chiral enantiomers with the androgen receptor (AR), a key target in the development of therapies for prostate cancer and other androgen-related diseases. The stereochemistry of a ligand can significantly influence its binding affinity and functional activity, with enantiomers often exhibiting vastly different pharmacological profiles. This document summarizes key findings from computational and experimental studies, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Data Presentation: Enantioselective Binding to the Androgen Receptor

The following tables summarize the quantitative data from comparative studies, highlighting the differential binding affinities and activities of chiral enantiomers targeting the androgen receptor.

Table 1: Comparative Binding Affinities of Chiral Antiandrogens

Compound	Enantiomer	Binding Affinity (K _i in nM)	Fold Difference (R vs. S)	Reference
Casodex (Bicalutamide)	(R)-Isomer	11.0 ± 1.5	~33x higher	[1]
	(S)-Isomer	364 ± 10		
	Racemate	20.2 ± 2.0		
Bicalutamide Analogues	(R)-Isomers	Consistently Higher Affinity	-	[2][3]
	(S)-Isomers	Consistently Lower Affinity	-	[2][3]

Table 2: Functional Activity of BMS-641988 Derivative Enantiomers

Enantiomer	Activity on AR	R1881-Induced ARE-Luciferase Activity (% of Control)	Reference
(R)-Enantiomers	Antagonist	24%	[4]
(S)-Enantiomers	Agonist	110%	[4]

Table 3: Molecular Docking Scores of Chiral Ligands with Androgen Receptor

Compound	Stereoisomer	Target	Docking Score (kcal/mol)	Software	Reference
Bicalutamide	R-stereoisomer	Mutated AR (1z95)	Better binding affinity	AutoDock Vina	[5]
S-stereoisomer	Mutated AR (1z95)	Inferior binding affinity	AutoDock Vina	[5]	
CB1	R-stereoisomer	Mutated AR (1z95)	Better binding affinity	AutoDock Vina	[5]
S-stereoisomer	Mutated AR (1z95)	Inferior binding affinity	AutoDock Vina	[5]	

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of common experimental protocols used in the cited studies for assessing the interaction of chiral enantiomers with the androgen receptor.

Competitive Radioligand Binding Assay

This method is used to determine the in vitro binding affinities of the individual isomers.

- **Androgen Receptor Isolation:** Androgen receptors (ARs) are isolated from rat ventral prostate tissue through homogenization and differential centrifugation.[1]
- **Incubation:** The cytosol containing the ARs is incubated with a constant concentration of a radiolabeled synthetic androgen (e.g., 1 nM ³H-mibolerone) and increasing concentrations of the test enantiomers (e.g., 10⁻¹² - 10⁻⁵ M).[1]
- **Quantification:** The amount of bound radioligand is measured using liquid scintillation counting.[1]

- Data Analysis: The inhibition constant (K_i) is calculated to determine the binding affinity of each enantiomer. A lower K_i value indicates a higher binding affinity.[1]

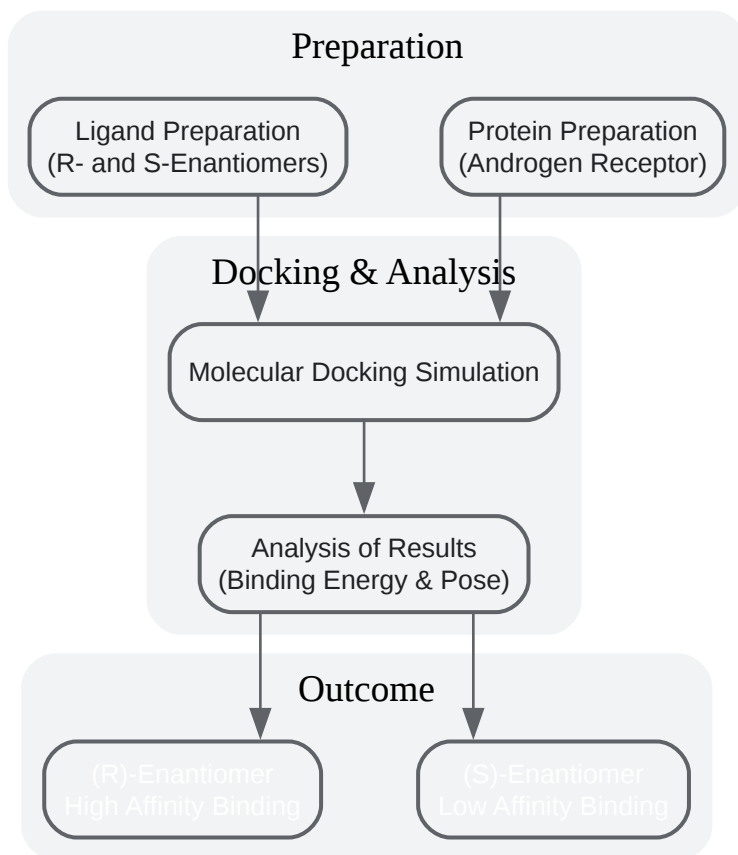
Molecular Docking Protocol

Computational docking studies predict the binding conformation and affinity of a ligand to a protein target.

- Ligand and Protein Preparation:
 - The 3D structures of the enantiomers are drawn using software like ChemBioDraw 2D and converted to 3D structures.[5]
 - The structures are then subjected to energy minimization using a force field like MM2 and saved in a suitable format (e.g., PDB).[5]
 - The 3D crystal structure of the androgen receptor ligand-binding domain (LBD) is obtained from a protein database (e.g., PDB ID: 1E3G or 2Q7I).[4][6]
- Docking Simulation:
 - Software such as AutoDock Vina or Glide is used to perform the molecular docking.[5][6]
 - The docking process involves defining a binding site on the receptor and allowing the ligand to flexibly dock into this site.
- Analysis:
 - The results are analyzed based on docking scores, which estimate the binding affinity, and the predicted binding poses of the enantiomers within the AR's ligand-binding pocket.[5][6]
 - Validation of the docking protocol is often performed by re-docking the native ligand into the crystal structure, with a root mean square deviation (RMSD) of less than 2.0 Å being a common criterion for success.[7]

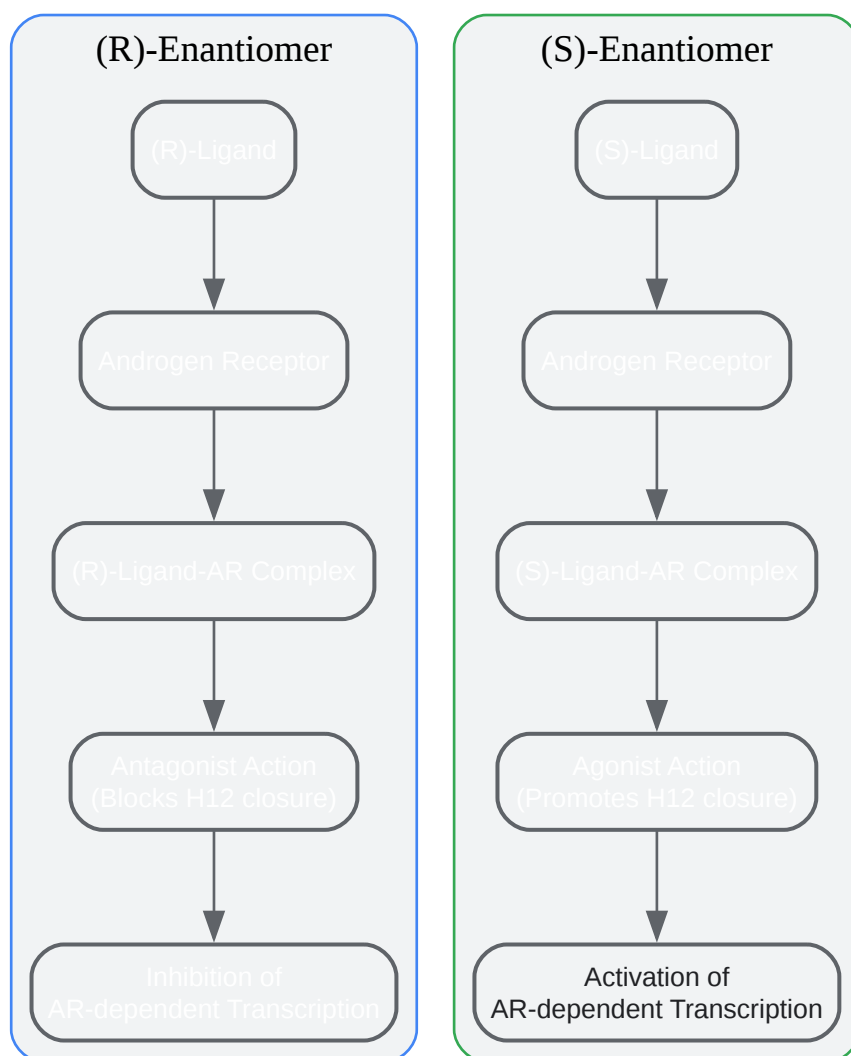
Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the comparative study of chiral enantiomers with the androgen receptor.



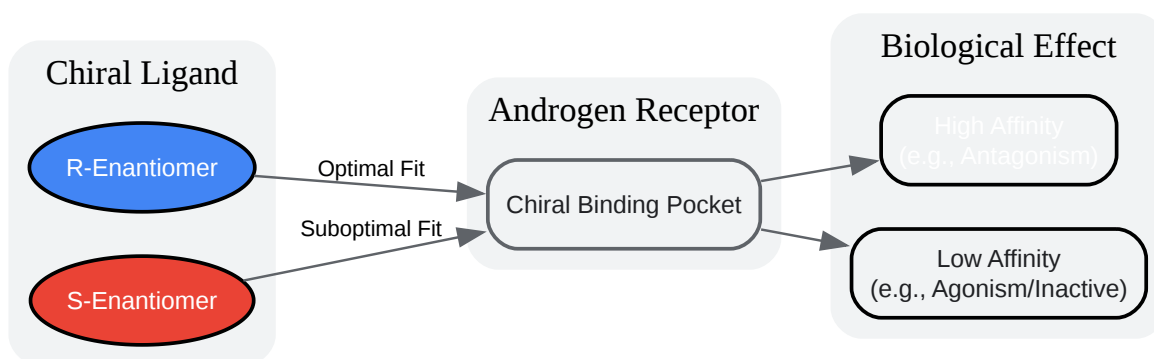
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Caption: General workflow for in silico comparative docking studies.



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Caption: Paradoxical AR regulation by chiral enantiomers.



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Caption: Structure-activity relationship of chiral enantiomers.

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References

- 1. Enantioselective binding of Casodex to the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral nonsteroidal affinity ligands for the androgen receptor. 1. Bicalutamide analogues bearing electrophilic groups in the B aromatic ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Paradoxical androgen receptor regulation by small molecule enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Novel Androgen Receptor Ligands by Structure-based Virtual Screening and Bioassays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ER/AR Multi-Conformational Docking Server: A Tool for Discovering and Studying Estrogen and Androgen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
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